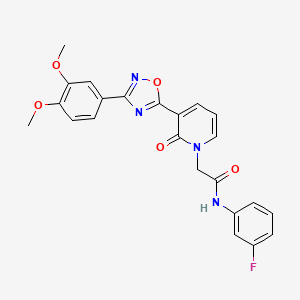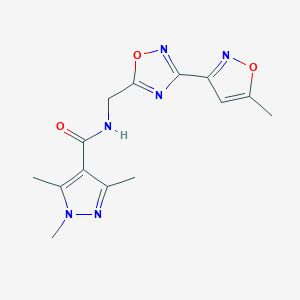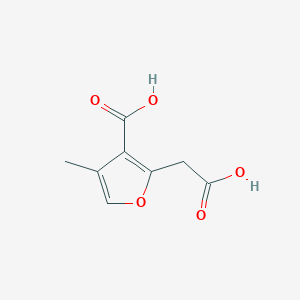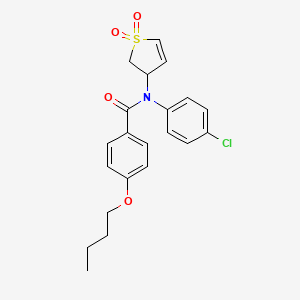![molecular formula C17H23NO3S B2965491 (E)-N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methyl-2-phenylethenesulfonamide CAS No. 1385622-21-8](/img/structure/B2965491.png)
(E)-N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methyl-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (E)-N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methyl-2-phenylethenesulfonamide is a complex organic molecule. It contains a bicyclic heptane structure, which is a common motif in many natural products and pharmaceuticals . The compound also contains a sulfonamide group, which is a functional group that is often found in antibiotics .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a bicyclic heptane ring system, with two methyl groups attached to one of the carbon atoms in the ring. Additionally, there would be a sulfonamide group attached to another carbon atom in the ring .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the sulfonamide group, which can participate in a variety of chemical reactions. The bicyclic heptane structure could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could increase its polarity and potentially its solubility in water .Aplicaciones Científicas De Investigación
Synthesis and Reactivity The chemical compound (E)-N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methyl-2-phenylethenesulfonamide, due to its structural complexity, plays a significant role in synthetic chemistry, particularly in the synthesis of cyclohexenonorbornadiene systems and Schiff base derivatives. For instance, Paquette et al. (1986) explored the dibromocyclopropanation of exocyclic double bonds leading to the synthesis of cycloalkenonorbornadiene molecules, demonstrating its utility in creating structurally complex molecules with potential applications in material science and medicinal chemistry (Paquette, Kravetz, & Charumilind, 1986). Similarly, the study on the synthesis, characterization, and pharmacological evaluation of new Schiff base derivatives from amoxicillin by Al-Masoudi et al. (2015) underlines the compound’s significance in developing novel therapeutic agents (Al-Masoudi, Mohammad, & Hama, 2015).
Catalysis and Organic Transformations The compound has been implicated in catalysis and organic transformations, as evidenced by Kim et al. (2009), who demonstrated its involvement in the gold(I) catalyzed transformation of N-tethered 1,5-bisallenes to 6,7-dimethylene-3-azabicyclo[3.1.1]heptanes, showcasing its potential in facilitating novel synthetic pathways for organic synthesis (Kim, Park, Kang, & Chung, 2009).
Antimicrobial Activity On the pharmacological front, the structural motif of (E)-N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methyl-2-phenylethenesulfonamide and its derivatives have been explored for antimicrobial properties. Ghorab et al. (2017) synthesized a series of derivatives showing promising antibacterial and antifungal activities, highlighting the compound’s potential in addressing microbial resistance (Ghorab, Soliman, Alsaid, & Askar, 2017).
Drug Design and Development Moreover, the exploration of bicyclic amino acid derivatives and their applications in drug discovery signifies the compound’s relevance in the design of new therapeutic agents. Waldmann and Braun (1991) synthesized derivatives by Aza-Diels-Alder reactions, illustrating its application in creating novel bioactive molecules with potential pharmaceutical uses (Waldmann & Braun, 1991).
Direcciones Futuras
Future research on this compound could involve studying its synthesis, its chemical reactivity, and its potential biological activity. It could also be interesting to study the properties of related compounds, to gain a better understanding of how the structure of the compound influences its properties .
Propiedades
IUPAC Name |
(E)-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methyl-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-17(2)15(14-9-11-21-16(14)17)18(3)22(19,20)12-10-13-7-5-4-6-8-13/h4-8,10,12,14-16H,9,11H2,1-3H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLVZAXEEKADAF-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2C1OCC2)N(C)S(=O)(=O)C=CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(C2C1OCC2)N(C)S(=O)(=O)/C=C/C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2965408.png)
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2965409.png)

amino}acetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2965418.png)

![5-[(2-Methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2965420.png)




![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide](/img/structure/B2965426.png)


![2-chloro-6-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2965430.png)